Cas no 154229-19-3 (Abiraterone)

Abiraterone is a synthetic steroid inhibitor that selectively targets CYP17 enzymes, leading to an increase in glucocorticoid synthesis and a decrease in mineralocorticoid production. This mechanism enables effective treatment of advanced prostate cancer by reducing testosterone levels and slowing disease progression.
Abiraterone structure
Abiraterone structure
Product Name:Abiraterone
CAS No:154229-19-3
MF:C24H31NO
MW:349.5090
MDL:MFCD00924100
CID:65353
PubChem ID:132971
Update Time:2026-02-05

Abiraterone Chemical and Physical Properties

Names and Identifiers

    • (3beta)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
    • 17-(3-Pyridyl)androsta-5,16-dien-3beta-ol
    • Androsta-5,16-dien-3-ol, 17-(3-pyridinyl)-, (3beta)-
    • Cb 7598
    • Cb-7598
    • Unii-G819A456D0
    • Abiraterone(CB-7598)
    • (3S,8R,9S,10R,13S,14S)-10,13-diMethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • abiraterone
    • 17-(3-Pyridyl)androsta-5,16-dien-3β-ol
    • Aberration
    • Acetyl Abiraterone
    • Prasteronyl Abiraterone
    • 3-epi-Abiraterone Acetate
    • G819A456D0
    • (3S,8R,9S,10R,13R,14R)-10,13-Dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopent
    • AbirateroneRefrigerator
    • Abiraterone, >=98%
    • HY-70013
    • L02BX03
    • SMR002530050
    • ANDROSTA-5,16-DIEN-3-OL, 17-(3-PYRIDINYL)-(3beta)-
    • CHEBI:68642
    • SR-01000941584
    • J-519524
    • GZOSMCIZMLWJML-VJLLXTKPSA-N
    • CS-0156
    • 17-(PYRIDIN-3-YL)ANDROSTA-5,16-DIEN-3.BETA.-OL
    • SCHEMBL61108
    • (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-7,13-dien-5-ol
    • SR-01000941584-1
    • (3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1-(pyridin-3-yl)-3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
    • CB 7630 [as acetate]
    • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
    • AKOS005146525
    • MLS006010235
    • abirateronum
    • Androsta-5,16-dien-3-ol, 17-(3-pyridinyl)-, (3b)-
    • Q321431
    • 154229-19-3 (Abiraterone)
    • BDBM25458
    • EN300-311691
    • BRD-K50071428-001-03-3
    • ABIRATERONE [MI]
    • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • A2868
    • Abiraterone [INN:BAN]
    • DTXCID501021626
    • ABIRATERONE (USP IMPURITY)
    • NSC-749226
    • Abiraterone (CB-7598)
    • Abiraterona
    • 17-(pyridin-3-yl)androsta-5,16-dien-3beta-ol
    • NSC-741232
    • GTPL6745
    • ABIRATERONE [INN]
    • EX-A106
    • 17-(3-Pyridyl)androsta-5.16-dien-3beta-ol
    • Abiraterone- Bio-X
    • NSC 741232
    • AB01274738_02
    • MFCD00924100
    • ES-0045
    • BRD-K50071428-001-01-7
    • 154229-19-3
    • 17-(3-Pyridyl)androsta-5,16-dien-3.beta.-ol
    • (3beta)-17-(pyridin-3-yl)androsta-5,16-dien-3-ol
    • ABIRATERONE [USP IMPURITY]
    • ABIRATERONE [VANDF]
    • ANDROSTA-5,16-DIEN-3-OL, 17-(3-PYRIDINYL)-(3.BETA.)-
    • CB7598
    • CHEMBL254328
    • AB01274738-01
    • (3b)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol
    • ABIRATERONE [WHO-DD]
    • s1123
    • NSC749226
    • DTXSID80879993
    • AC-25764
    • Abiraterone; CB 7598; (3beta)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol; 17-(3-Pyridinyl)-androsta-5,16-dien-3beta-ol
    • BA164060
    • DB05812
    • Z2301684603
    • Abiraterone
    • MDL: MFCD00924100
    • Inchi: 1S/C24H31NO/c1-23-9-8-21-20(6-5-18-13-19(26)7-10-24(18,21)2)22(23)12-17(14-23)16-4-3-11-25-15-16/h3-5,11-12,15,19-22,26H,6-10,13-14H2,1-2H3/t19-,20+,21-,22-,23+,24-/m0/s1
    • InChI Key: MOWZURUJFITCMS-MWIVGIEESA-N
    • SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])=C(C4=C([H])N=C([H])C([H])=C4[H])C([H])([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]12[H]

Computed Properties

  • Exact Mass: 349.24100
  • Monoisotopic Mass: 349.241
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • Isotope Atom Count: 0
  • XLogP3: 4.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.14
  • Melting Point: 226.0 to 230.0 deg-C
  • Boiling Point: 500°C at 760 mmHg
  • Flash Point: 256.3°C
  • Refractive Index: 1.605
  • Solubility: DMSO 0.1 mg/mL Water 0.02 mg/mL Ethanol 0.2 mg/mL
  • PSA: 33.12000
  • LogP: 5.39860

Abiraterone Security Information

Abiraterone Customs Data

  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Abiraterone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125745-25mg
Abiraterone
154229-19-3 ≥99%
25mg
¥452.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125745-5mg
Abiraterone
154229-19-3 ≥99%
5mg
¥432.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A125745-100mg
Abiraterone
154229-19-3 ≥99%
100mg
¥1297.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2868-200MG
Abiraterone
154229-19-3 >98.0%(HPLC)
200mg
¥690.00 2024-04-17
S e l l e c k ZHONG GUO
S1123-5mg
Abiraterone (CB-7598)
154229-19-3 99.98%
5mg
¥573.3 2023-09-16
S e l l e c k ZHONG GUO
S1123-10mg
Abiraterone (CB-7598)
154229-19-3 99.72%
10mg
¥2514.33 2022-04-26
S e l l e c k ZHONG GUO
S1123-25mg
Abiraterone (CB-7598)
154229-19-3 99.98%
25mg
¥1220.31 2023-09-16
S e l l e c k ZHONG GUO
S1123-50mg
Abiraterone (CB-7598)
154229-19-3 99.98%
50mg
¥1957.41 2023-09-16
S e l l e c k ZHONG GUO
S1123-100mg
Abiraterone (CB-7598)
154229-19-3 99.98%
100mg
¥3087.63 2023-09-16
S e l l e c k ZHONG GUO
S1123-200mg
Abiraterone (CB-7598)
154229-19-3 99.98%
200mg
¥4971.33 2023-09-16

Abiraterone Production Method

Abiraterone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:154229-19-3)Abiraterone
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:154229-19-3)Abiraterone
Order Number:A24884
Stock Status:in Stock
Quantity:1g/500mg/25g/200mg/100mg/50mg/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:17
Price ($):726.0/500.0/2234.0/297.0/223.0/179.0/745.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:154229-19-3)阿比特龙
Order Number:LE27099816
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:04
Price ($):discuss personally
Email:18501500038@163.com

Abiraterone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Abiraterone Related Literature

Additional information on Abiraterone

Abiraterone (CAS No. 154229-19-3): A Comprehensive Overview in Modern Chemotherapy

Abiraterone, chemically identified by the CAS number 154229-19-3, represents a groundbreaking advancement in the field of oncology, particularly in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound has emerged as a cornerstone in therapeutic strategies due to its unique mechanism of action and significant clinical efficacy. The development and application of Abiraterone have been instrumental in transforming the management of advanced prostate cancer, offering new hope to patients worldwide.

The pharmacological profile of Abiraterone is deeply rooted in its ability to inhibit the enzyme cyp17A1, which is crucial for the biosynthesis of androgens. Unlike traditional androgen deprivation therapy (ADT), which primarily targets testosterone production in the testes, Abiraterone operates by blocking androgen synthesis in both the testes and peripheral tissues, including the adrenal glands. This comprehensive inhibition significantly reduces circulating levels of testosterone, thereby mitigating tumor growth driven by androgen receptors.

Recent advancements in clinical research have further elucidated the multifaceted benefits of Abiraterone. Studies have demonstrated that when combined with prednisone, Abiraterone not only extends survival rates but also improves quality of life for mCRPC patients. The combination regimen has become a standard first-line treatment for this aggressive form of prostate cancer, underscoring the compound's therapeutic potential.

The molecular structure of Abiraterone, characterized by its triazole ring system, contributes to its high affinity for cyp17A1. This structural feature allows for precise targeting of the enzyme without significant off-target effects, minimizing systemic toxicity. The compound's efficacy has been further enhanced by its ability to cross the blood-brain barrier, offering a more comprehensive suppression of androgen activity throughout the body.

Innovations in drug delivery systems have also played a pivotal role in optimizing Abiraterone therapy. Oral formulations have been developed to improve patient compliance and convenience, ensuring that patients can receive their treatment without frequent hospital visits. These advancements have made Abiraterone more accessible to a broader patient population, including those in resource-limited settings.

The impact of Abiraterone extends beyond its primary use in prostate cancer treatment. Emerging research suggests potential applications in other hormone-sensitive malignancies, such as breast cancer and ovarian cancer. Studies are exploring how Abiraterone's mechanism of action might be leveraged to target estrogen synthesis pathways, opening new avenues for therapeutic intervention.

From a chemical biology perspective, Abiraterone exemplifies how targeted inhibition can revolutionize cancer treatment. Its development highlights the importance of understanding complex metabolic pathways and identifying key enzymes that drive tumor progression. By disrupting these pathways at multiple levels, compounds like Abiraterone can offer more durable and effective therapeutic outcomes.

The future of Abiraterone therapy is likely to be shaped by ongoing research into resistance mechanisms and combination therapies. Researchers are investigating strategies to overcome emerging resistance to Abiraterone by identifying compensatory pathways that tumors may activate. Additionally, exploring combinations with other targeted agents or immunotherapy approaches could further enhance treatment efficacy.

Regulatory approvals for Abiraterone have been granted by major health authorities worldwide, reflecting its proven safety and efficacy profile. These approvals underscore the compound's significance as a therapeutic option for patients with advanced prostate cancer. As regulatory landscapes continue to evolve, it is expected that additional uses for Abiraterone will be recognized based on emerging evidence.

In conclusion, Abiraterone (CAS No. 154229-19-3) stands as a testament to the progress made in oncology through targeted molecular therapy. Its unique mechanism of action, combined with significant clinical benefits, has established it as a cornerstone in modern chemotherapy. As research continues to uncover new applications and optimize treatment strategies, compounds like Abiraterone will undoubtedly play an increasingly vital role in improving outcomes for patients with hormone-sensitive cancers.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:154229-19-3)Abiraterone
sfd207
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:154229-19-3)Abiraterone
A24884
Purity:99%/99%/99%/99%/99%/99%/99%
Quantity:1g/500mg/25g/200mg/100mg/50mg/5g
Price ($):726.0/500.0/2234.0/297.0/223.0/179.0/745.0
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